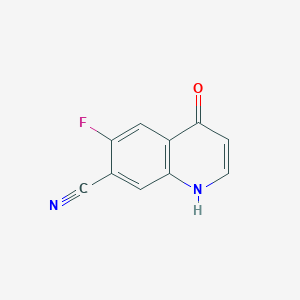

6-Fluoro-4-hydroxyquinoline-7-carbonitrile

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds are fundamental to the chemistry of life and are integral to the development of a vast range of functional materials and therapeutic agents. google.com Quinoline (B57606) and its derivatives are a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets. google.comwikipedia.org The quinoline nucleus is a key component in numerous natural products and synthetic compounds with significant biological activities. google.comwikipedia.org

The introduction of various functional groups onto the quinoline framework allows for the fine-tuning of its physicochemical properties and biological activity. The specific arrangement of substituents in 6-Fluoro-4-hydroxyquinoline-7-carbonitrile—a halogen, a hydroxyl group, and a cyano group—creates a molecule with a distinct potential for further chemical modification and exploration of its structure-activity relationships.

Rationale for Research Focus on the this compound Scaffold

The scientific interest in the this compound scaffold stems from the synergistic effects of its constituent functional groups.

The 4-hydroxyquinoline (B1666331) moiety: This structural motif is known to exist in tautomeric equilibrium with its 4-quinolone form. This feature is crucial for its biological activity, as seen in many quinolone-based drugs. The hydroxyl/keto group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.

The 6-fluoro substituent: The incorporation of a fluorine atom into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and bioavailability. ossila.comresearchgate.net In the context of quinolines, a fluorine at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics. acs.org

The 7-carbonitrile group: The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing a gateway to a wide range of other quinoline derivatives. The strong electron-withdrawing nature of the nitrile group also significantly influences the electronic properties of the quinoline ring system.

The combination of these three functional groups on a single quinoline scaffold makes this compound a valuable building block for the synthesis of novel compounds with potentially enhanced or unique properties.

Historical Development of Related Fluorinated Quinolines as Precursors

The journey to the synthesis and study of complex fluorinated quinolines like the one in focus is built upon decades of foundational research. The story of fluorinated quinolines is inextricably linked to the development of quinolone antibiotics.

The discovery of nalidixic acid in 1962 marked the beginning of the quinolone era of antibacterials. quimicaorganica.orgablelab.eu However, it was the introduction of a fluorine atom at the 6-position that dramatically expanded the antibacterial spectrum and potency of these compounds, leading to the development of the first fluoroquinolone, norfloxacin, in the late 1970s. acs.orgquimicaorganica.org

This breakthrough spurred extensive research into the synthesis and structure-activity relationships of fluorinated quinolines. Chemists developed various synthetic methodologies to access a wide array of substituted fluoroquinolones, with a particular focus on modifications at the C-7 position to further enhance their antibacterial properties. This historical context of success has established fluorinated quinolines as a highly promising class of compounds for drug discovery, thereby providing a strong impetus for the synthesis and investigation of novel derivatives like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H5FN2O |

|---|---|

Molecular Weight |

188.16 g/mol |

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-7-carbonitrile |

InChI |

InChI=1S/C10H5FN2O/c11-8-4-7-9(3-6(8)5-12)13-2-1-10(7)14/h1-4H,(H,13,14) |

InChI Key |

PMOCDMPDGRZEEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C(=C2)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 4 Hydroxyquinoline 7 Carbonitrile

De Novo Synthetic Routes to the 6-Fluoro-4-hydroxyquinoline (B1304773) Core Structure

De novo synthesis involves the formation of the bicyclic quinoline (B57606) ring system from simpler, non-quinoline starting materials. These methods are fundamental in heterocyclic chemistry and offer flexibility in introducing desired substituents at various positions by selecting appropriately functionalized precursors. For 6-fluoro-4-hydroxyquinolines, these routes typically involve the reaction of a substituted aniline (B41778) with a three-carbon component.

Cyclization Reactions in Quinoline Annulation

The cornerstone of quinoline synthesis is the annulation, or ring-forming, reaction. Several classical methods are applicable for constructing the 4-hydroxyquinoline (B1666331) skeleton. The Conrad-Limpach and Gould-Jacobs reactions are particularly relevant.

The Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinolines. It proceeds via the reaction of an aniline with an ethoxymethylenemalonic ester (or a similar derivative), followed by thermal cyclization. To obtain the desired 6-fluoro substitution pattern, a 4-fluoroaniline (B128567) derivative is required. The subsequent high-temperature cyclization proceeds via an electrophilic attack on the benzene (B151609) ring, followed by the elimination of ethanol (B145695) to form the quinoline ring system. acs.org The reaction generally favors the formation of the 7-substituted isomer if the para position on the aniline is blocked.

Another significant method is the Conrad-Limpach synthesis , which involves the reaction of an aniline with a β-ketoester. nih.gov The initial step forms a β-aminoacrylate intermediate. Depending on the reaction conditions, subsequent cyclization can lead to either a 4-quinolone (at high temperatures, >250 °C, via a Claisen-type condensation) or a 2-quinolone (under acidic conditions). For the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), the high-temperature thermal cyclization is the preferred route. nih.gov

Table 1: Key Cyclization Reactions for 4-Hydroxyquinoline Synthesis

| Reaction Name | Aniline Precursor | Three-Carbon Component | Key Conditions | Product Type |

|---|

| Gould-Jacobs Reaction | Substituted Aniline | Diethyl ethoxymethylenemalonate | 1. Condensation (approx. 100-140°C) 2. Thermal Cyclization (approx. 240-280°C in a high-boiling solvent like diphenyl ether) google.com | 4-Hydroxyquinoline-3-carboxylate ester | | Conrad-Limpach Synthesis | Substituted Aniline | β-ketoester (e.g., Ethyl acetoacetate) | High-temperature thermal cyclization (>250°C) | 4-Hydroxy-2-methylquinoline |

Multi-step Synthesis Pathways for Nitrile Introduction

Introducing the 7-carbonitrile group de novo adds a layer of complexity. It is often more feasible to introduce the nitrile group in a multi-step sequence rather than carrying it through the harsh, high-temperature cyclization conditions.

One hypothetical pathway involves starting with an aniline precursor that already contains the necessary functional groups in a protected or precursor form. For instance, a synthesis could begin with 4-fluoro-3-aminobenzonitrile . Reacting this aniline with diethyl malonate under Gould-Jacobs conditions would theoretically lead to the direct formation of 6-fluoro-4-hydroxyquinoline-7-carbonitrile after cyclization and subsequent hydrolysis and decarboxylation of the C3-ester. However, the reactivity of the starting aniline and the stability of the nitrile group under the harsh cyclization conditions are significant challenges.

A more robust multi-step approach involves carrying a more stable functional group, such as a halogen or a nitro group, through the cyclization sequence and then converting it to the nitrile in a later step. This transforms the problem into one of precursor-based transformation after the core has been established.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods for quinoline synthesis, which can offer milder reaction conditions and improved yields compared to classical thermal methods. mdpi.comorganic-chemistry.org Transition-metal catalysts, including those based on palladium, copper, and cobalt, have been employed in annulation reactions. mdpi.comresearchgate.net

For example, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can produce 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org While this specific example doesn't yield a 4-hydroxy group directly, it illustrates the potential of catalytic methods. A niobium(V) chloride catalyzed condensation of an o-aminoaryl ketone with a carbonyl compound in glycerol (B35011) is another example of a green, catalytic approach to quinoline derivatives. researchgate.net

These catalytic strategies are primarily focused on the formation of the quinoline ring itself. Applying them to the synthesis of this compound would involve designing a custom catalytic cycle or a multi-component reaction where the appropriately substituted precursors could assemble the target molecule efficiently. rsc.org

Precursor-Based Synthesis and Transformations

This synthetic strategy begins with a pre-formed 6-fluoro-4-hydroxyquinoline ring system, which is then further functionalized to introduce the 7-carbonitrile group. This is often a more practical and higher-yielding approach, as it avoids subjecting the sensitive nitrile group to the harsh conditions of ring formation.

Derivatization from Halogenated 4-Hydroxyquinoline Intermediates

A common and effective strategy is to synthesize a halogenated precursor, such as 6-fluoro-7-halo-4-hydroxyquinoline. This intermediate can be prepared using the classical cyclization methods described previously. For example, the Gould-Jacobs reaction starting from 3-bromo-4-fluoroaniline or 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate would yield the corresponding ethyl 6-fluoro-7-halo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis and thermal decarboxylation would furnish the desired 6-fluoro-7-halo-4-hydroxyquinoline intermediate. google.com

The presence of a halogen at the 7-position provides a reactive handle for introducing the carbonitrile functionality via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Strategies for Introducing the 7-Carbonitrile Functionality

With a 6-fluoro-7-halo-4-hydroxyquinoline intermediate in hand, the final step is the introduction of the nitrile group at the C7 position. This transformation, known as cyanation, can be achieved through several established methods.

The Rosenmund-von Braun reaction is a classic method that involves the reaction of an aryl halide with a copper(I) cyanide (CuCN), typically at elevated temperatures in a high-boiling polar solvent like DMF or NMP. This method is effective for converting aryl bromides or iodides into the corresponding nitriles.

A more modern and often milder alternative is palladium-catalyzed cyanation . This cross-coupling reaction uses a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). These reactions generally proceed under less harsh conditions and exhibit broad functional group tolerance.

Table 2: Methods for Cyanation of 7-Halo-6-fluoro-4-hydroxyquinoline

| Reaction Name | Substrate | Reagents | Typical Conditions |

|---|---|---|---|

| Rosenmund-von Braun Reaction | 6-Fluoro-7-bromo-4-hydroxyquinoline | Copper(I) cyanide (CuCN) | High temperature (150-200°C), polar aprotic solvent (e.g., DMF, NMP) |

| Palladium-Catalyzed Cyanation | 6-Fluoro-7-bromo-4-hydroxyquinoline | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, Cyanide source (e.g., Zn(CN)₂) | Moderate temperature (80-120°C), solvent (e.g., DMF, DMA) |

An alternative, though less direct, route would be to start with a 7-amino-6-fluoro-4-hydroxyquinoline. The amino group can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile in the Sandmeyer reaction , typically using a copper(I) cyanide catalyst.

Optimization of Synthetic Conditions and Yields

The preparation of this compound typically commences with the construction of the core quinoline structure, followed by the strategic introduction of the cyano group at the C7 position. The Gould-Jacobs reaction is a foundational method for assembling the 4-hydroxyquinoline framework. This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

For the synthesis of the target compound, a plausible starting material is 4-fluoro-3-aminoaniline. However, the regioselectivity of the initial condensation and subsequent cyclization must be carefully controlled to favor the desired 6-fluoro isomer.

Modern Methodologies for Enhanced Reaction Efficiency

Modern synthetic chemistry offers several avenues to enhance the efficiency of quinoline synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. For instance, the cyclization step of the Gould-Jacobs reaction, which traditionally requires high temperatures and long reaction times in solvents like diphenyl ether, can often be significantly expedited using microwave irradiation. researchgate.net This technique can lead to cleaner reactions with fewer byproducts, simplifying purification.

Palladium-catalyzed cross-coupling reactions represent another cornerstone of modern synthesis that can be applied to the late-stage functionalization of the quinoline core. The introduction of the C7-cyano group is a critical step that can be achieved through several methods. A classical approach is the Sandmeyer reaction, which involves the diazotization of a 7-amino-6-fluoro-4-hydroxyquinoline precursor followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. wikipedia.orgorganic-chemistry.orgnih.gov

More contemporary and often milder methods involve palladium-catalyzed cyanation of a 7-halo-6-fluoro-4-hydroxyquinoline intermediate (where the halogen is typically bromine or iodine). The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in combination with a suitable palladium catalyst and ligand system offers a safer and more practical alternative to traditional cyanide reagents. nih.govrsc.org The optimization of such a reaction would involve screening various palladium sources (e.g., Pd(OAc)2, Pd2(dba)3), ligands (e.g., phosphine-based ligands like Xantphos or Buchwald ligands), solvents, and bases to maximize the yield of this compound.

A hypothetical optimization table for a palladium-catalyzed cyanation is presented below:

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | Xantphos (10) | K₄[Fe(CN)₆] | K₂CO₃ | DMAc | 120 | 65 |

| 2 | Pd₂(dba)₃ (2.5) | cX-JohnPhos (7.5) | K₄[Fe(CN)₆] | Cs₂CO₃ | Toluene | 110 | 78 |

| 3 | Pd(OAc)₂ (5) | dppf (10) | Zn(CN)₂ | DMF | 140 | 55 | |

| 4 | Pd₂(dba)₃ (2.5) | SPhos (7.5) | K₄[Fe(CN)₆] | K₃PO₄ | Dioxane | 100 | 85 |

This table is a hypothetical representation of an optimization study.

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, stereoselectivity is not a primary concern as the final product is achiral and does not possess stereocenters. However, regioselectivity is of paramount importance at two key stages: the initial formation of the quinoline ring and the subsequent introduction of the cyano group.

During the Gould-Jacobs reaction starting from a meta-substituted aniline like 3-fluoroaniline, two possible regioisomers can be formed upon cyclization: the desired 6-fluoro derivative and the undesired 8-fluoro isomer. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the aniline ring. Careful selection of the starting aniline and optimization of the cyclization conditions are crucial to maximize the formation of the 6-fluoro isomer.

The introduction of the cyano group at the C7 position also demands high regioselectivity. If starting from a di-halogenated quinoline, for example, a 7-bromo-6-fluoro-4-hydroxyquinoline, the selective reaction at the C7 position over the C6 position is critical. This can often be achieved due to the differential reactivity of the C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive.

When employing the Sandmeyer reaction, the regioselectivity is dictated by the position of the amino group on the quinoline ring. Therefore, the synthesis of a pure 7-amino-6-fluoro-4-hydroxyquinoline precursor is essential for the successful and regioselective formation of the final product.

Scalable Synthetic Approaches for Research Scale Production

Developing a scalable synthesis for this compound suitable for producing gram-to-kilogram quantities for research purposes requires careful consideration of factors such as cost of reagents, safety, ease of operation, and purification.

A potential scalable route would likely involve the following key transformations:

Gould-Jacobs Reaction: Starting with a commercially available and cost-effective substituted aniline. The thermal cyclization step would need to be optimized for large-scale reactors, potentially using a high-boiling point solvent and ensuring efficient heat transfer.

Halogenation: Introduction of a halogen, preferably bromine, at the C7 position of the 6-fluoro-4-hydroxyquinoline core. This would likely involve an electrophilic aromatic substitution reaction.

Cyanation: A robust and scalable palladium-catalyzed cyanation of the 7-bromo-6-fluoro-4-hydroxyquinoline intermediate. The use of a stable and non-toxic cyanide source like K4[Fe(CN)6] would be highly advantageous for safety and waste disposal on a larger scale.

The purification of intermediates and the final product would likely involve crystallization or column chromatography. For scalable production, developing efficient crystallization methods is preferable to minimize the use of large quantities of silica (B1680970) gel and solvents.

A summary of a potential scalable synthetic approach is provided in the table below:

| Step | Reaction | Key Reagents and Conditions | Considerations for Scalability |

| 1 | Quinoline Formation | 4-Fluoro-3-aminoaniline, Diethyl ethoxymethylenemalonate; Thermal cyclization in diphenyl ether. | Use of a robust and cost-effective starting material. Optimization of heating and stirring for large reaction vessels. |

| 2 | Bromination | 6-Fluoro-4-hydroxyquinoline, N-Bromosuccinimide (NBS), Acetic acid. | Control of stoichiometry and temperature to ensure selective monobromination. |

| 3 | Cyanation | 7-Bromo-6-fluoro-4-hydroxyquinoline, K₄[Fe(CN)₆], Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane. | Use of a stable and non-toxic cyanide source. Efficient catalyst loading and turnover. Development of a crystallization protocol for purification. |

This table represents a proposed scalable synthetic route.

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 4 Hydroxyquinoline 7 Carbonitrile

Functional Group Interconversions on the Quinoline (B57606) Core

The strategic modification of the functional groups on the 6-fluoro-4-hydroxyquinoline-7-carbonitrile core is a key approach to creating a diverse range of derivatives.

Reactions at the 4-Hydroxyl Position

The 4-hydroxyl group is a versatile handle for derivatization. One of the most common transformations is its conversion to a 4-chloro group, which then serves as an excellent leaving group for nucleophilic substitution reactions. This conversion is typically achieved by treatment with reagents like phosphorus oxychloride (POCl₃). For instance, 6-fluoro-4-hydroxyquinoline (B1304773) can be converted to 4-chloro-6-fluoroquinoline (B35510) by heating with POCl₃. prepchem.com This 4-chloro derivative can subsequently react with various nucleophiles.

The hydroxyl group can also participate in condensation reactions. For example, 4-hydroxyquinolines can undergo Mannich-type aminoalkylation reactions and Knoevenagel condensations with aldehydes, although specific examples with the 7-carbonitrile substituent are not widely reported. chemrxiv.org

Table 1: Representative Reactions at the 4-Hydroxyl Position of Quinoline Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 6-Fluoro-4-hydroxyquinoline | POCl₃ | 4-Chloro-6-fluoroquinoline | Chlorination | prepchem.com |

| 4-Hydroxyquinoline (B1666331) | Formaldehyde, Piperidine | Mannich Base | Mannich Reaction | chemrxiv.org |

| 4-Hydroxyquinoline | Benzaldehyde, Piperidine | Benzylidene derivative | Knoevenagel Condensation | chemrxiv.org |

Note: This table presents reactions on related quinoline scaffolds to infer the potential reactivity of the 4-hydroxyl group in this compound.

Transformations Involving the 7-Carbonitrile Group

The 7-carbonitrile (cyano) group is a valuable functional group that can be converted into several other functionalities, thereby expanding the molecular diversity of the quinoline scaffold.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and then a carboxylic acid. This transformation is a standard procedure in organic synthesis and would be expected to apply to this compound. The resulting carboxylic acid at the 7-position opens up further derivatization possibilities, such as esterification or amide bond formation.

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a nucleophilic group at the 7-position, which can be used for further functionalization.

While specific literature on the direct transformation of the 7-carbonitrile on this particular quinoline is limited, the general reactivity of aromatic nitriles is well-established.

Table 2: Potential Transformations of the 7-Carbonitrile Group

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| -C≡N | H₃O⁺ or OH⁻, H₂O | -COOH | Hydrolysis |

| -C≡N | LiAlH₄ or H₂, Catalyst | -CH₂NH₂ | Reduction |

Note: This table outlines general transformations of a nitrile group that are expected to be applicable to the 7-carbonitrile of the target molecule.

Reactivity of the 6-Fluoro Substituent in Derivatization

In the context of fluoroquinolone synthesis, the displacement of a fluorine atom at C-7 by piperazine (B1678402) and its derivatives is a common and crucial step. nih.govbldpharm.com While the target molecule has the fluoro group at C-6, this highlights the potential for nucleophilic substitution on the benzene (B151609) ring of the quinoline scaffold, particularly when activated by other substituents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on this compound

The electronic nature of the substituted quinoline ring governs the regioselectivity of aromatic substitution reactions.

Nucleophilic Displacement at C-7 and Other Positions

As mentioned, the C-7 position in fluoroquinolones is often targeted for nucleophilic substitution. In a related context, the synthesis of fluoroquinolone antibiotics frequently involves the reaction of a 7-chloro or 7-fluoro quinolone with a piperazine derivative. nih.govbldpharm.com For this compound, after conversion of the 4-hydroxyl to a 4-chloro group, the C-4 position becomes highly susceptible to nucleophilic attack.

Furthermore, the fluorine at C-6 could potentially be displaced by strong nucleophiles, although this is generally less facile than displacement at C-7 in many fluoroquinolone syntheses. The reactivity is highly dependent on the reaction conditions and the nature of the nucleophile.

Electrophilic Attack Patterns on the Quinoline Ring

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of a hydroxyl group at C-4, being an activating group, would direct electrophiles primarily to the C-3, C-5, and C-7 positions. However, the presence of the electron-withdrawing fluoro and cyano groups at C-6 and C-7, respectively, will further deactivate the benzene ring portion of the molecule towards electrophilic attack.

Electrophilic halogenation of hydroxyquinolines is known to occur, with the position of substitution being influenced by the position of the hydroxyl group. For instance, enzymatic chlorination of 3-hydroxyquinoline (B51751) leads to substitution at the C-4 position. usu.edu For 4-hydroxyquinolines, electrophilic attack at C-3 and C-5 is generally favored. chemrxiv.org Nitration of 6-fluoro-4-quinolones can also occur, though specific regioselectivity would depend on the reaction conditions and the other substituents present. nih.gov Given the existing substitution pattern of this compound, electrophilic substitution would likely be challenging and may require harsh conditions, with potential sites of attack being C-3, C-5, and C-8.

Coupling Reactions and Advanced Organic Synthesis with this compound

The presence of a halogen atom and other reactive sites on the this compound core allows for a variety of coupling reactions, which are fundamental to modern organic synthesis for the construction of intricate molecular architectures.

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry, enabling the extension and elaboration of molecular frameworks. For quinoline derivatives, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of analogous 6-fluoroquinoline (B108479) systems provides insights into potential synthetic pathways.

For instance, iridium-catalyzed borylation of 6-fluoroquinolines has been demonstrated as a method to introduce a boronic ester group, which can then participate in Suzuki-Miyaura coupling reactions. This two-step sequence allows for the introduction of a wide range of aryl and heteroaryl substituents at various positions on the quinoline ring. The 4-hydroxy group in the target compound may require protection prior to such reactions to prevent interference with the catalytic cycle.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reactant on Quinoline Core | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Suzuki Coupling | Aryl halide or triflate | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/vinyl-substituted quinoline |

| Heck Reaction | Aryl halide or triflate | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl-substituted quinoline |

| Sonogashira Coupling | Aryl halide or triflate | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted quinoline |

It is important to note that the nitrile group at the 7-position can also be a handle for further transformations, although it is generally less reactive in cross-coupling reactions compared to a halogen.

The introduction of nitrogen, oxygen, and sulfur-containing moieties is crucial for modulating the biological activity and physical properties of quinoline derivatives. The 4-hydroxyl group and the quinoline nitrogen are potential sites for alkylation and arylation.

The 4-hydroxyl group can be alkylated or arylated under appropriate basic conditions. Furthermore, the nitrogen atom of the quinoline ring can be alkylated, a common strategy in the synthesis of fluoroquinolone antibiotics.

A notable example from the patent literature involves the reaction of a related compound, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, with N-methylpiperazine. This reaction, a nucleophilic aromatic substitution, results in the displacement of the chloro group by the piperazine moiety, demonstrating a key strategy for introducing heterocyclic amines. A similar reaction could be envisioned for a 7-halo precursor of this compound.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, which could be applied to a halogenated precursor of the target compound to introduce a variety of primary and secondary amines.

Derivatization for Complex Scaffold Elaboration

The functional groups on this compound serve as anchor points for the construction of more complex and polycyclic molecular scaffolds.

The synthesis of quinoline derivatives bearing other heterocyclic rings is a common strategy to create novel compounds with enhanced biological profiles. As mentioned, nucleophilic aromatic substitution is a key method for introducing heterocyclic amines. For instance, the fluorine atom at the 6-position or another halogen at a different position could potentially be displaced by a variety of nitrogen, oxygen, or sulfur-containing heterocycles.

The nitrile group at the 7-position offers a unique avenue for derivatization. It can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, including those bearing heterocyclic fragments. Alternatively, the nitrile can be reduced to a primary amine, which can then be used in a variety of cyclization reactions to build new heterocyclic rings fused to the quinoline core.

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug discovery to address complex diseases and overcome drug resistance. The this compound scaffold can be incorporated into such hybrids.

For example, the 4-hydroxyl group could be used as a linker to connect to another bioactive molecule through an ether or ester linkage. Similarly, if the nitrile group is converted to a carboxylic acid or an amine, it provides a handle for amide bond formation, a common linkage in hybrid molecules.

While direct examples of hybrid molecules synthesized from this compound are not readily found in the literature, the principles of hybrid molecule design suggest that this compound would be a valuable starting material. The combination of its inherent structural features with those of other known active agents could lead to the development of novel therapeutic candidates.

Structure Reactivity Relationship Studies of 6 Fluoro 4 Hydroxyquinoline 7 Carbonitrile and Its Derivatives

Impact of Fluoro Substitution on Chemical Reactivity and Stability

The introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring significantly influences the electronic properties and, consequently, the chemical reactivity and stability of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing nature through the inductive effect (-I effect) has profound implications.

From a reactivity perspective, the electron-withdrawing fluorine atom deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this typically requires more forcing conditions or the presence of other activating groups. Studies on related fluoroquinolones have shown that the fluorine at C-6 is generally stable and not readily displaced.

Influence of the 4-Hydroxyl Group on Tautomerism and Reactivity

The 4-hydroxyl group is a critical determinant of the chemical character of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile, primarily due to the phenomenon of keto-enol tautomerism. The compound can exist in equilibrium between the 4-hydroxyquinoline (B1666331) (enol) form and the 4-quinolone (keto) form.

The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the nature of other substituents on the quinoline ring. Theoretical calculations and experimental studies on analogous 4-hydroxyquinolines have shown a preference for the hydroxyquinoline form in the gas phase, where it is stabilized by the aromaticity of both rings. acs.orgnih.gov In solution, the equilibrium can be more complex. The presence of substituents can shift the balance; for instance, a hydrogen-bond acceptor at the 3-position can favor the enol form. scispace.com

The tautomeric state has significant implications for reactivity. The enol form behaves as a phenol (B47542) and can undergo reactions at the hydroxyl group, such as etherification and esterification. The keto form possesses an amide-like character and can undergo N-alkylation. The 4-oxo group, in conjunction with an adjacent carboxylic acid (not present in this specific molecule but common in fluoroquinolones), is known to be crucial for binding to target enzymes like DNA gyrase. acs.org

Role of the 7-Carbonitrile Moiety in Chemical Transformations

The carbonitrile (-C≡N) group at the C-7 position is a versatile functional group that significantly expands the synthetic utility of this compound. The strong electron-withdrawing nature of the nitrile group further influences the electronic landscape of the quinoline ring system.

The carbonitrile group itself can undergo a variety of chemical transformations, providing a gateway to a diverse range of derivatives. Common reactions include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (7-carboxy-6-fluoro-4-hydroxyquinoline) or a carboxamide intermediate.

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine (7-aminomethyl-6-fluoro-4-hydroxyquinoline).

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.

Addition of Nucleophiles: Organometallic reagents can add to the carbon-nitrogen triple bond to form ketones after hydrolysis.

The presence of the nitrile group also impacts the reactivity of the quinoline ring. Its electron-withdrawing character further deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution reactions at other positions on the ring under appropriate conditions.

Conformational Analysis and its Implications for Reactivity Profiles

Computational modeling and experimental techniques like NMR spectroscopy can provide insights into the preferred conformations. For related fluoroquinolones, conformational analysis has been crucial in understanding their binding to bacterial enzymes. nih.gov The relative orientation of the substituents can influence intramolecular interactions, such as hydrogen bonding between the 4-hydroxyl group and the nitrogen of the quinoline ring or even with the 7-carbonitrile group, although the latter is less likely due to distance.

The conformational preferences can affect the accessibility of the different reactive sites on the molecule. For instance, certain conformations might sterically hinder the approach of a reagent to the carbonitrile group or the hydroxyl group, thereby influencing the reaction pathway and rate. The planarity of the quinoline core is also important for the π-π stacking interactions that can occur in biological systems.

Computational and Theoretical Investigations of 6 Fluoro 4 Hydroxyquinoline 7 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical reactivity and interactions.

Electronic Structure: The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For quinoline (B57606) derivatives, the HOMO is typically distributed over the electron-rich bicyclic ring system, while the LUMO is often localized on the pyridine (B92270) ring and electron-withdrawing substituents. arabjchem.org

Reactivity Descriptors: From the FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. arabjchem.org These descriptors, derived from conceptual DFT, help predict how the molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A)/2).

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons (ω = χ²/2η).

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. In this compound, the electronegative oxygen, nitrogen, and fluorine atoms, along with the nitrile group, create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring and the hydroxyl group create regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov

Table 1: Representative Calculated Electronic Properties for a Fluoroquinolone Scaffold This table presents typical values for a fluoroquinolone core structure, calculated using DFT methods, to illustrate the expected properties of this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.67 |

Molecular Docking Studies for Investigating Ligand-Protein Interactions (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, which belongs to the fluoroquinolone class, the primary biological targets are bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotics. mdpi.com

Mechanism of Interaction: Docking studies simulate the interaction between the fluoroquinolone and the enzyme-DNA complex. The core mechanism involves the stabilization of a cleavage complex, where the DNA strands are cut and covalently linked to the enzyme. uiowa.edu The fluoroquinolone molecule inserts into this complex, acting as a molecular wedge that prevents the re-ligation of the DNA strands, ultimately leading to chromosome fragmentation and bacterial cell death. nih.gov

Key Interactions: The binding affinity is determined by a combination of interactions between the ligand and the amino acid residues in the protein's binding pocket, often called the quinolone-resistance determining region (QRDR). mdpi.com

Hydrogen Bonds: The 4-oxo group and the carboxyl group (or a bioisostere like the nitrile group in this case) are crucial for forming hydrogen bonds with amino acid residues (like serine and arginine) and with the DNA bases themselves. nih.gov

Hydrophobic Interactions: The aromatic quinoline ring engages in π-π stacking and other hydrophobic interactions with residues such as tyrosine. nih.gov

Metal Ion Coordination: A magnesium ion (Mg²⁺) is often present in the active site, and it plays a critical role by coordinating with the 4-oxo and 3-substituent of the quinolone, bridging the ligand to the protein and DNA.

The output of a docking study includes a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a visual representation of the binding pose. Lower binding energy scores typically indicate a more stable and favorable interaction. nih.gov

Table 2: Representative Molecular Docking Results for a Fluoroquinolone Ligand with DNA Gyrase B This table illustrates plausible results from a docking study of a compound like this compound against a bacterial target.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|---|

| S. aureus DNA Gyrase | 5CDQ | -9.5 | Ser84 | Hydrogen Bond |

| Asp79 | Hydrogen Bond (via Mg²⁺) | |||

| Ala80 | Hydrophobic | |||

| E. coli DNA Gyrase B | 2XCT | -8.8 | Asp73 | Hydrogen Bond |

| Arg76 | Hydrogen Bond | |||

| Ile94 | Hydrophobic |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is a powerful asset for elucidating the complex mechanisms of chemical reactions involved in the synthesis of quinoline derivatives. Methods like the Gould-Jacobs reaction or Friedländer annulation are common synthetic routes. researchgate.net Advanced computational modeling, using techniques like DFT, can map the entire reaction pathway, identifying transition states, intermediates, and the activation energies required for each step.

For the synthesis of the this compound core, a plausible route involves the cyclization of an appropriately substituted aniline (B41778) with a β-keto ester or equivalent. Computational studies can model this intramolecular electrophilic substitution reaction. nih.gov By calculating the potential energy surface, chemists can:

Identify the Transition State (TS): Locate the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energy (Ea): Determine the energy difference between the reactants and the transition state. A lower Ea suggests a faster reaction.

Analyze Reaction Thermodynamics: Calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) to determine if the reaction is exothermic/endothermic and spontaneous.

Investigate Solvent Effects: Use implicit or explicit solvent models to understand how the reaction medium influences the mechanism and energetics.

These computational insights can help optimize reaction conditions (e.g., temperature, catalyst choice) to improve yields and reduce byproducts, making the synthesis more efficient and environmentally friendly. researchgate.netacs.org For instance, modeling can explain the regioselectivity of substitutions on the quinoline ring, clarifying why certain positions are favored over others during formylation or other functionalizations. nih.gov

In Silico Prediction of Novel Derivatives and their Synthetic Feasibility

A major strength of computational chemistry is its ability to perform high-throughput virtual screening and design of novel compounds. Starting with a lead structure like this compound, thousands of virtual derivatives can be generated by modifying its chemical structure in silico. ijs.si Common modification sites on the fluoroquinolone scaffold include the N-1 position and the C-7 position, as substituents at these locations significantly influence biological activity and pharmacokinetic properties. nih.govnih.gov

The Workflow:

Library Generation: A virtual library of derivatives is created by adding various functional groups (e.g., alkyl, aryl, heterocyclic rings) to the lead scaffold. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed using existing data from known fluoroquinolones. nih.govresearchgate.net These statistical models correlate specific molecular descriptors (e.g., size, polarity, electronic properties) with biological activity. The virtual library is then screened using the QSAR model to predict the activity of the novel derivatives. acs.org

ADME/T Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (T), of the most promising candidates. researchgate.net This early assessment helps to eliminate compounds that are likely to fail in later developmental stages due to poor drug-like properties.

Synthetic Feasibility: Computational tools can also provide insights into the synthetic accessibility of the top-ranked virtual hits. By analyzing the complexity of the proposed structures and the required chemical transformations, chemists can prioritize derivatives that can be synthesized using known and reliable chemical reactions.

This integrated in silico approach accelerates the drug discovery process by focusing laboratory efforts on a smaller number of highly promising candidates, saving significant time and resources. ijs.si

Table 3: Hypothetical In Silico Designed Derivatives of this compound This table shows examples of how novel derivatives might be designed and evaluated computationally.

| Derivative ID | Modification | Predicted Activity (QSAR Score) | Predicted Oral Bioavailability (%) | Synthetic Feasibility Score (1-5) |

|---|---|---|---|---|

| FHC-001 | N1-cyclopropyl | 8.5 | 75 | 5 (High) |

| FHC-002 | N1-ethyl | 8.1 | 80 | 5 (High) |

| FHC-003 | N1-tert-butyl | 7.9 | 60 | 4 (Medium) |

| FHC-004 | N1-phenyl | 7.2 | 55 | 3 (Medium-Low) |

| FHC-005 | N1-cyclopropyl, 4-OH to 4-OCH₃ | 6.5 | 85 | 4 (Medium) |

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Fluoro 4 Hydroxyquinoline 7 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Fluoro-4-hydroxyquinoline-7-carbonitrile, providing detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Applications

The ¹H NMR spectrum is expected to provide distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shifts and coupling constants of these protons would confirm their relative positions. For instance, the protons on the benzene (B151609) ring will exhibit splitting patterns influenced by the adjacent fluorine and nitrile groups. The proton on the C5 position and the proton on the C8 position would likely appear as doublets, with their coupling constants providing information about their spatial relationship with the fluorine atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and the electron-withdrawing nitrile group would show characteristic chemical shifts. The carbonyl-like carbon at the C4 position (in the 4-quinolone tautomer) would appear significantly downfield.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton | Expected Chemical Shift (ppm) |

| H-2 | 8.0 - 8.5 |

| H-5 | 7.5 - 8.0 (doublet) |

| H-8 | 7.8 - 8.2 (doublet) |

| OH/NH | 11.0 - 13.0 (broad) |

Note: The data presented in this table is illustrative and represents expected values based on similar structures. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is crucial for directly observing the fluorine atom at the C6 position. A single resonance in the ¹⁹F NMR spectrum would confirm the presence of one fluorine environment. The coupling of this fluorine atom with adjacent protons (H-5) would be observable in both the ¹H and ¹⁹F spectra, providing further structural confirmation.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, which allows for the confirmation of its elemental formula (C₁₀H₅FN₂O). The high accuracy of HRMS can distinguish the target compound from other molecules with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing characteristic losses of functional groups such as CO and HCN.

| Expected HRMS Data | |

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₅FN₂O |

| Exact Mass | 188.0386 |

| [M+H]⁺ | 189.0459 |

Note: The data presented in this table is illustrative and represents expected values based on the molecular formula. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the O-H or N-H stretch (depending on the tautomeric form), the C=O stretch of the quinolone, the C≡N stretch of the nitrile group, and the C-F stretch.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H/N-H stretch | 3200 - 3500 (broad) |

| C=O stretch (quinolone) | 1650 - 1680 |

| C≡N stretch (nitrile) | 2220 - 2260 |

| C-F stretch | 1000 - 1400 |

| Aromatic C-H stretch | 3000 - 3100 |

Note: The data presented in this table is illustrative and represents expected values for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of the this compound molecule. The extensive conjugation in the quinoline ring system is expected to result in strong absorption bands in the UV region. The specific wavelengths of maximum absorption (λmax) would be characteristic of the electronic structure of the compound.

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis provides a fundamental confirmation of the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula of this compound, thereby verifying its elemental composition and high purity.

| Elemental Analysis Data | |

| Element | Theoretical % |

| Carbon (C) | 63.83 |

| Hydrogen (H) | 2.68 |

| Nitrogen (N) | 14.89 |

Note: The data presented in this table is the theoretical calculation based on the molecular formula C₁₀H₅FN₂O.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, thereby offering a detailed picture of the molecular conformation and the packing of molecules within a crystal lattice. For this compound and its derivatives, X-ray crystallography is instrumental in understanding the fundamental aspects of their molecular architecture and non-covalent interactions, which are crucial for rational drug design and materials science applications.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct a three-dimensional electron density map of the molecule. From this map, the precise positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of closely related quinoline and quinazolinone derivatives provides significant insights into the structural features that can be anticipated. For instance, studies on various substituted quinoline derivatives reveal a generally planar quinoline ring system. researchgate.netdoaj.orgnih.govresearchgate.net

Key Insights from Crystallographic Studies of Related Compounds:

Molecular Planarity: The fused heterocyclic ring system of quinoline is typically observed to be essentially planar. In a related compound, 7-fluoro-6-nitroquinazolin-4(3H)-one, the quinazolinone unit is nearly planar, with only minor deviation of the substituent atoms from this plane. nih.govresearchgate.net This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice.

Intermolecular Interactions: The solid-state structures of quinoline derivatives are often stabilized by a network of intermolecular interactions. Hydrogen bonding is a prominent feature, particularly for molecules containing hydroxyl and carbonyl groups. For this compound, the 4-hydroxy group can act as a hydrogen bond donor, while the quinoline nitrogen, the nitrile nitrogen, and the fluorine atom can act as hydrogen bond acceptors. This is exemplified in the crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one, which is stabilized by intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds. nih.govresearchgate.net

Conformational Analysis: X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For flexible molecules, this can reveal the lowest energy conformer under crystallization conditions. While the core quinoline structure is rigid, the orientation of substituent groups can be determined with high precision.

Halogen Bonding: The presence of a fluorine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. In the crystal structure of a related chromone (B188151) derivative, unsymmetrical halogen⋯halogen interactions between bromine and fluorine atoms were observed, contributing to the formation of a two-dimensional network. researchgate.net

The table below presents representative crystallographic data for a structurally related quinoline derivative, (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. doaj.org

| Parameter | Value |

| Chemical Formula | C₁₉H₁₄ClFN₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9893(3) |

| b (Å) | 9.5324(3) |

| c (Å) | 10.1917(4) |

| α (°) | 95.1780(10) |

| β (°) | 96.5320(1) |

| γ (°) | 116.3930(10) |

| Volume (ų) | 767.42(5) |

| Z | 2 |

Data obtained for (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one doaj.org

Applications of 6 Fluoro 4 Hydroxyquinoline 7 Carbonitrile As a Research Scaffold

Role as a Key Intermediate in Fluoroquinolone Antibiotic Research (Mechanistic Focus)

The 6-fluoro-4-quinolone core is the foundational structure for the majority of clinically significant fluoroquinolone antibiotics. mdpi.comyoutube.com The compound 6-Fluoro-4-hydroxyquinoline-7-carbonitrile serves as a critical starting material or key intermediate in the synthesis of novel fluoroquinolone analogues.

Mechanistic Significance:

The 6-Fluoro Group: The introduction of a fluorine atom at the C-6 position is a hallmark of second-generation and later fluoroquinolones. This substitution dramatically increases the potency of the antibiotic, primarily by enhancing its ability to penetrate bacterial cells and by improving its binding affinity to the target enzymes, DNA gyrase and topoisomerase IV. The strong electron-withdrawing nature of fluorine modulates the electronic properties of the quinolone ring system, which is crucial for the drug-enzyme interaction that ultimately leads to the fragmentation of bacterial DNA.

The 4-Oxo (Keto) Group: 6-Fluoro-4-hydroxyquinoline (B1304773) exists in tautomeric equilibrium with its keto form, 6-fluoro-4-quinolone. The 4-keto group, along with the C-3 carboxylic acid (which is synthesized from the C-7 nitrile), is essential for binding to the bacterial DNA gyrase enzyme. mdpi.com This interaction is fundamental to the mechanism of action of all quinolone antibiotics.

The 7-Position as a Modifiable Site: The C-7 position is the primary site for chemical modification to alter the antibacterial spectrum and pharmacokinetic properties of fluoroquinolones. nih.gov While many established fluoroquinolones feature a piperazine (B1678402) ring or other nitrogen-containing heterocycles at this position, the 7-carbonitrile group of this scaffold acts as a versatile chemical handle. Through established chemical transformations, the nitrile group can be converted into the essential carboxylic acid required for antibacterial activity or serve as a precursor for various other functional groups.

The synthetic pathway from this compound to a potential fluoroquinolone antibiotic would mechanistically involve the hydrolysis of the nitrile group. This reaction, typically carried out under acidic or basic conditions, converts the cyano group (-C≡N) into a carboxylic acid group (-COOH). chemistrysteps.combritannica.comcommonorganicchemistry.com This transformation is a pivotal step, as the resulting 3-carboxylic acid moiety is a non-negotiable feature for the antibacterial activity of this class of drugs.

| Feature of Scaffold | Mechanistic Role in Fluoroquinolones |

| 6-Fluoro Group | Enhances enzyme binding (DNA gyrase/topoisomerase IV) and bacterial cell penetration. |

| 4-Hydroxy/4-Oxo Group | Essential for binding to the target bacterial enzymes. mdpi.com |

| 7-Carbonitrile Group | A versatile precursor to the required 3-carboxylic acid or other C-7 substituents that modulate activity spectrum and pharmacokinetics. nih.govchemistrysteps.com |

Scaffold for the Rational Design of Enzyme Inhibitors (Mechanistic Focus)

The principles that make the quinolone structure effective as an antibiotic—its ability to fit into and block the active site of an enzyme—can be applied to the design of inhibitors for other enzyme classes. Rational drug design involves creating molecules that are complementary in shape and chemical properties to the active site of a target enzyme. chemimpex.com The this compound scaffold offers a rigid and well-defined platform for such design efforts.

Mechanistic Principles for Inhibition:

Scaffold-Enzyme Interaction: The quinoline (B57606) ring system can participate in various non-covalent interactions with an enzyme's active site, including hydrophobic interactions and π-π stacking with aromatic amino acid residues. The 4-hydroxy group can act as both a hydrogen bond donor and acceptor, forming critical connections that anchor the inhibitor within the active site.

Targeted Modifications: The true value of this compound as a scaffold lies in the strategic placement of its functional groups, which allows for targeted modifications. The 7-carbonitrile is a key site for diversification. By converting the nitrile to other functional groups (e.g., amides, tetrazoles, or other heterocycles), medicinal chemists can systematically probe the chemical space of an enzyme's binding pocket. This allows for the optimization of potency and selectivity for a desired target, which could range from kinases to proteases or other metabolic enzymes. researchgate.net

Bioisosteric Replacement: The 6-fluoro substituent is not only important for its electronic effects but also serves as a bioisostere for a hydrogen atom. Its small size and high electronegativity can lead to improved binding affinity and metabolic stability. In inhibitor design, fluorine can be used to fine-tune the molecule's properties to achieve better efficacy. researchgate.net

For example, researchers could use this scaffold to design inhibitors for a specific protein kinase. They would maintain the core quinoline structure for its general binding properties while modifying the 7-position to interact with specific amino acids unique to the target kinase, thereby achieving selectivity over other kinases.

Precursor in Exploratory Medicinal Chemistry Programs

In the search for new drugs, medicinal chemists often synthesize large collections of related compounds, known as chemical libraries, to screen for activity against a wide range of biological targets. This compound is an ideal precursor for such exploratory programs due to the chemical versatility of its nitrile group.

The nitrile functional group is a valuable synthetic intermediate that can be transformed into a variety of other functionalities, each conferring different properties to the final molecule. This allows for the rapid generation of diverse compound libraries from a single, common starting material.

| Nitrile Conversion Reaction | Resulting Functional Group | Potential Application/Property |

| Hydrolysis | Carboxylic Acid | Key for antibacterial quinolones, can form salt bridges. chemistrysteps.combritannica.com |

| Reduction | Amine | Introduces a basic center, can be further functionalized. |

| Cycloaddition | Tetrazole | Acts as a bioisostere for a carboxylic acid, with different electronic and metabolic properties. |

| Reaction with Grignard Reagents | Ketone | Introduces a new carbon-based substituent for probing binding pockets. |

This synthetic tractability makes the scaffold highly attractive for high-throughput synthesis and screening campaigns aimed at discovering novel hits for challenging drug targets. The core 6-fluoro-4-hydroxyquinoline structure ensures that the resulting compounds have drug-like properties, while the modifications at the 7-position allow for extensive exploration of structure-activity relationships. nih.gov

Potential in Advanced Materials Science Research

While the primary applications of this compound are in the life sciences, its structural features suggest potential, though less explored, utility in materials science. Quinoline derivatives, in general, are known to have applications as dyes, molecular sensors, and components in organic light-emitting diodes (OLEDs). mdpi.comnumberanalytics.com

The properties of this specific compound that could be relevant for materials science include:

Fluorescence: The fused aromatic ring system of quinoline is inherently fluorescent. The substituents (fluoro, hydroxyl, and nitrile groups) can modulate the electronic structure, potentially tuning the wavelength and intensity of light emission. This could be exploited in the development of specialized fluorescent probes for biological imaging or chemical sensors. chemimpex.com

Organic Electronics: Fluorinated aromatic compounds are of increasing interest in organic electronics. The introduction of fluorine can lower the energy levels of the molecular orbitals (HOMO and LUMO), which can be advantageous for creating electron-transporting or hole-blocking layers in devices like OLEDs.

Polymer Science: The compound could potentially be functionalized and incorporated as a monomer into advanced polymers. A quinoline-containing polymer might exhibit enhanced thermal stability, specific optical properties, or chemical resistance. chemimpex.com

Currently, the use of this compound in materials science is largely speculative and represents an area ripe for future research.

Future Research Directions and Challenges in 6 Fluoro 4 Hydroxyquinoline 7 Carbonitrile Research

Development of Sustainable and Greener Synthetic Routes

The chemical synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can be costly and generate significant environmental pollutants. tandfonline.com Consequently, a major future direction for 6-Fluoro-4-hydroxyquinoline-7-carbonitrile research is the development of sustainable and greener synthetic pathways. rsc.org The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are central to this endeavor. tandfonline.com

Key areas of focus include:

Use of Greener Solvents: Shifting from conventional organic solvents to more environmentally friendly alternatives like water or ethanol-water mixtures is a primary goal. tandfonline.com Research into aqueous PEG-400 and deep eutectic solvents also shows promise for quinoline synthesis. tandfonline.com

Catalyst Innovation: The development and use of reusable and non-toxic catalysts, such as nano-catalysts (e.g., nano-Fe3O4@SiO2–SO3H), can significantly improve the environmental footprint of the synthesis process. tandfonline.comnih.gov Formic acid is also being explored as a green and versatile catalyst for quinoline synthesis. ijpsjournal.com

Energy-Efficient Methods: The adoption of microwave-assisted and ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.orgtandfonline.com

The challenge lies in adapting these general green chemistry principles to the specific synthesis of this compound, ensuring high yields and purity while maintaining cost-effectiveness.

Advanced Derivatization Strategies for Enhanced Scaffold Utility

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives with potentially enhanced biological activities or novel material properties. Future research will undoubtedly focus on advanced and systematic derivatization strategies. nih.gov

Potential derivatization sites and strategies include:

N1-Position Alkylation/Arylation: Introduction of various alkyl or aryl groups at the nitrogen atom of the quinoline ring is a common strategy to modulate lipophilicity and biological activity. mdpi.com

Modification of the 4-Hydroxy Group: Conversion of the hydroxyl group into ethers or esters can influence the compound's solubility, stability, and interaction with biological targets.

Functionalization of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization and conjugation to other molecules.

Substitution at other ring positions: Exploring substitutions at other available positions on the quinoline ring could lead to the discovery of compounds with improved properties. For instance, the introduction of an alkoxy substituent at the C4 position of some quinoline derivatives has been shown to slightly improve antiproliferative activity. nih.gov

A significant challenge will be the development of regioselective derivatization protocols to precisely modify the desired positions on the scaffold without affecting other functional groups. nih.gov

Synergistic Integration of Computational and Experimental Approaches

The convergence of computational chemistry and experimental synthesis represents a powerful paradigm for accelerating research into novel quinoline derivatives. consensus.appamanote.com Future investigations on this compound will increasingly rely on this synergistic approach.

Key aspects of this integration include:

In Silico Design and Screening: Computational tools, such as molecular docking and virtual screening, can be used to predict the interaction of potential derivatives with biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of new compounds with a higher probability of desired activity.

DFT Studies: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to understand its chemical behavior and guide synthetic efforts. nih.gov Frontier Molecular Orbital (FMO) analysis, a part of DFT studies, is crucial for analyzing the chemical stability of molecules. nih.gov

Predictive Modeling: Computational models can be developed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, saving significant time and resources in the drug discovery process.

Reaction Mechanism Elucidation: Computational chemistry can be employed to study the reaction mechanisms of both the synthesis and derivatization of the quinoline scaffold, aiding in the optimization of reaction conditions. mdpi.com

The primary challenge is to ensure the accuracy and predictive power of the computational models, which requires continuous refinement and validation against experimental data. nih.gov

Emerging Research Avenues for the this compound Scaffold

While the pharmaceutical potential of quinoline derivatives is well-established, future research on this compound is expected to branch out into new and exciting areas. nih.gov

Emerging research avenues include:

Materials Science: The fluorescent properties of quinoline-based structures suggest that derivatives of this compound could be explored for applications in materials science, such as in the development of Organic Light-Emitting Diodes (OLEDs), fluorescent probes for biological imaging, and chemical sensors. chemimpex.comrsc.org

Targeted Therapeutics: Building on the known anticancer and antimicrobial activities of quinolines, future work could focus on developing derivatives of this compound as highly specific inhibitors of key cellular pathways, such as the GLI1 protein implicated in certain cancers. nih.gov

Agrochemicals: The inherent biological activity of the scaffold makes it a candidate for the development of new and more effective pesticides and herbicides, contributing to sustainable agriculture. chemimpex.com

Mechanofluorochromic (MFC) Materials: Some isoquinoline-carbonitrile derivatives have shown the ability to change their fluorescence color in response to mechanical stimuli. rsc.org Investigating whether derivatives of this compound exhibit similar properties could open up applications in areas like security inks and damage sensors.

The main challenge in these emerging fields is the extensive screening and characterization required to identify derivatives with the specific properties needed for each application.

Q & A

Q. What advanced techniques confirm the compound’s role in metal complex formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.